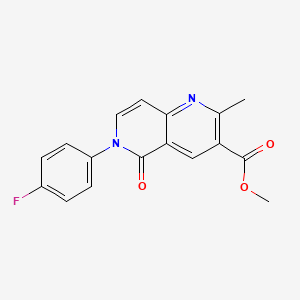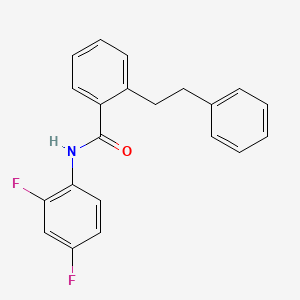![molecular formula C20H17BrN2O3S B5136535 3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5136535.png)
3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic properties. Also known as BMS-582949, this compound belongs to the class of small molecule inhibitors that target the receptor tyrosine kinase.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide involves the inhibition of receptor tyrosine kinases, which are responsible for the activation of various signaling pathways in cells. By inhibiting the activity of these kinases, the compound can block the growth and proliferation of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound can have several biochemical and physiological effects on the body. It can reduce the expression of pro-inflammatory cytokines, inhibit angiogenesis, and induce apoptosis in cancer cells. The compound has also been found to have a favorable pharmacokinetic profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide in lab experiments include its specificity and potency in inhibiting receptor tyrosine kinases. The compound has also been found to have low toxicity and favorable pharmacokinetics, making it a promising candidate for further development. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise to synthesize and handle it safely.
Zukünftige Richtungen
There are several future directions for the research and development of 3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce any potential side effects. Another direction is the identification of new targets for the compound, which may expand its potential therapeutic applications. Additionally, further studies are needed to investigate the compound's mechanism of action and its potential interactions with other drugs.
Synthesemethoden
The synthesis of 3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The most commonly used method for synthesizing this compound is by reacting 4-aminophenyl sulfone with 4-bromo-1-fluorobenzene followed by coupling with 4-(4-methylphenylamino)benzoic acid.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activity of several receptor tyrosine kinases, including the fibroblast growth factor receptor, which plays a crucial role in tumor growth.
Eigenschaften
IUPAC Name |
3-bromo-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S/c1-14-5-11-19(12-6-14)27(25,26)23-18-9-7-17(8-10-18)22-20(24)15-3-2-4-16(21)13-15/h2-13,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDSWUXDQCOZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136457.png)
![(3aS*,5S*,9aS*)-5-(2-methylphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5136467.png)

![1-[3-(2-chlorophenoxy)propyl]-1H-imidazole](/img/structure/B5136486.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[4-(5-pyrimidinylethynyl)benzyl]methanamine](/img/structure/B5136503.png)
![2-iodo-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5136515.png)

![1,3,5,7-tetramethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-4-ium perchlorate](/img/structure/B5136528.png)
![ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5136531.png)
![2,4-diiodo-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5136542.png)

![N-[2-(1-methyl-4-piperidinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5136552.png)
![N-methyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanamine hydrochloride](/img/structure/B5136557.png)

